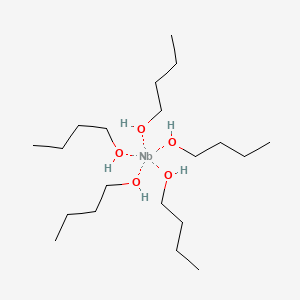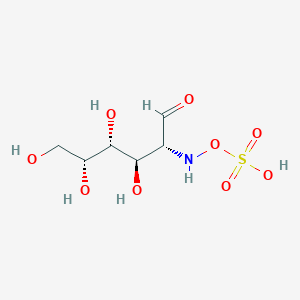
D-Galactosamine-2-N-sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Galactosamine-2-N-sulphate: is an organic compound with the chemical formula C6H12NNaO8S and a molecular weight of 281.22 g/mol . It typically appears as a white crystalline or powdery substance . This compound is widely used in the medical field as a laboratory reagent, particularly in biochemical research for identifying and analyzing glycoproteins and other biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : D-Galactosamine-2-N-sulphate can be synthesized by reacting D-galactose with sulfuric acid , followed by appropriate conditions to facilitate amination and sulfation . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: : D-Galactosamine-2-N-sulphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfated derivatives , while reduction may produce deaminated products .
Aplicaciones Científicas De Investigación
D-Galactosamine-2-N-sulphate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of D-Galactosamine-2-N-sulphate involves its interaction with specific molecular targets and pathways. In biochemical research, it is used to study the effects of sulfation on glycoproteins and other biomolecules . The compound’s sulfated structure allows it to interact with enzymes and receptors involved in cellular signaling and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Comparison: : D-Galactosamine-2-N-sulphate is unique due to its specific sulfation at the 2-N position, which imparts distinct biochemical properties compared to other sulfated galactosamines . This unique structure allows for specific interactions with enzymes and receptors, making it a valuable tool in biochemical and medical research .
Propiedades
Fórmula molecular |
C6H13NO9S |
|---|---|
Peso molecular |
275.24 g/mol |
Nombre IUPAC |
[[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]amino] hydrogen sulfate |
InChI |
InChI=1S/C6H13NO9S/c8-1-3(7-16-17(13,14)15)5(11)6(12)4(10)2-9/h1,3-7,9-12H,2H2,(H,13,14,15)/t3-,4+,5+,6-/m0/s1 |
Clave InChI |
HGMNDIKAVQVQCP-KCDKBNATSA-N |
SMILES isomérico |
C([C@H]([C@@H]([C@@H]([C@H](C=O)NOS(=O)(=O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)NOS(=O)(=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,(R)-(9ci)](/img/structure/B13808290.png)
![(1S,4S,5R)-4-ethyl-1-(2-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13808304.png)
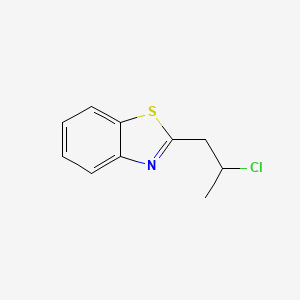
![1,1'-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane](/img/structure/B13808313.png)

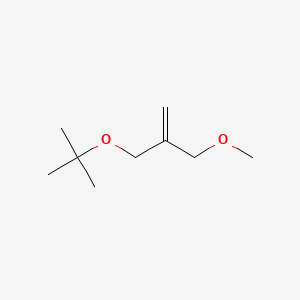
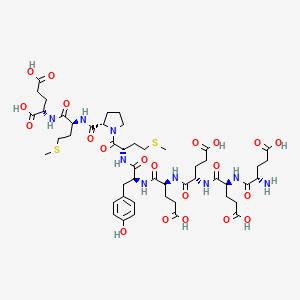

![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13808349.png)
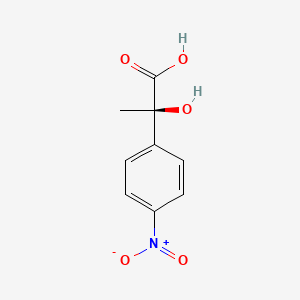
![[2-[(8R,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13808361.png)
![3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 6-[(4-chlorophenyl)amino]-2,7-dihydro-4-methyl-2,7-dioxo-, ethyl ester](/img/structure/B13808373.png)
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B13808375.png)
